4-{[3-(3,4-Dimethylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid
CAS No.: 1008931-93-8
Cat. No.: VC6051529
Molecular Formula: C18H16N2O4S
Molecular Weight: 356.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1008931-93-8 |
|---|---|
| Molecular Formula | C18H16N2O4S |
| Molecular Weight | 356.4 |
| IUPAC Name | 4-[[3-(3,4-dimethylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino]benzoic acid |
| Standard InChI | InChI=1S/C18H16N2O4S/c1-10-3-8-14(9-11(10)2)20-16(21)15(25-18(20)24)19-13-6-4-12(5-7-13)17(22)23/h3-9,15,19H,1-2H3,(H,22,23) |
| Standard InChI Key | VQWJATGQWFIUOU-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)N2C(=O)C(SC2=O)NC3=CC=C(C=C3)C(=O)O)C |
Introduction
Structural Analysis
Molecular Framework and Functional Groups
The compound’s architecture centers on a 1,3-thiazolidin-4-one core, a five-membered ring containing sulfur and nitrogen atoms at positions 1 and 3, respectively. The 2- and 4-positions are substituted with ketone groups, while the 5-position is functionalized with an amino group bridging to a para-substituted benzoic acid . The 3,4-dimethylphenyl group attached to the thiazolidinone nitrogen introduces steric bulk and lipophilicity, which may influence receptor binding and metabolic stability.
Key structural features include:
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Thiazolidinone Ring: Serves as a hydrogen-bond acceptor via its carbonyl groups, potentially facilitating interactions with biological targets.
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Benzoic Acid Moiety: The carboxylic acid group at the para position enhances water solubility and provides a site for salt formation or derivatization.
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3,4-Dimethylphenyl Substituent: The methyl groups at the 3- and 4-positions of the aromatic ring modulate electronic effects and steric hindrance.
Comparative Structural Analysis
To contextualize its uniqueness, Table 1 contrasts this compound with the structurally related 3-{[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid (CAS No. 1114-0234) .
Table 1: Structural Comparison with Analogous Thiazolidinone Derivatives
The additional methyl group in the 4-position of the aromatic ring increases lipophilicity and may alter π-π stacking interactions in biological systems.
Physicochemical Properties
Partition Coefficients and Polarity
The estimated logP (octanol-water partition coefficient) of 3.53 suggests moderate lipophilicity, aligning with the compound’s potential for passive membrane permeability. Its polar surface area (PSA) of approximately 66.8 Ų , calculated from the sum of oxygen, nitrogen, and sulfur electronegative atoms, indicates moderate polarity, which may limit blood-brain barrier penetration.
Synthesis and Characterization
Proposed Synthetic Pathway
While explicit synthetic details are proprietary, VulcanChem hypothesizes a multi-step route:
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Formation of Thiazolidinone Core: Condensation of 3,4-dimethylaniline with thioglycolic acid and chloroacetyl chloride under basic conditions.
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Amination at C-5: Nucleophilic substitution of a bromine atom at the 5-position with 4-aminobenzoic acid.
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Oxidation: Introduction of ketone groups at the 2- and 4-positions via oxidation with potassium permanganate or similar agents.
Key Reaction Conditions:
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Temperature: 80–100°C for cyclization steps.
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Catalysts: Triethylamine for deprotonation during amination.
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Solvents: Dimethylformamide (DMF) or tetrahydrofuran (THF) for polar aprotic environments.
Spectroscopic Characterization
Although experimental spectra are unavailable, hypothetical data can be inferred:
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IR Spectroscopy: Peaks at ~1700 cm⁻¹ (C=O stretch), ~1250 cm⁻¹ (C–N stretch), and ~2500 cm⁻¹ (S–H stretch, if present).
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NMR:
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: δ 2.25 ppm (s, 6H, methyl groups), δ 7.2–8.1 ppm (m, aromatic protons).
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: δ 175–185 ppm (carbonyl carbons).
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